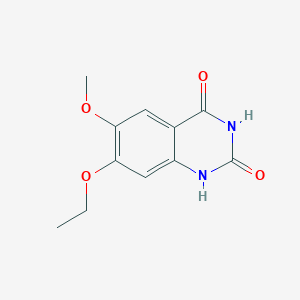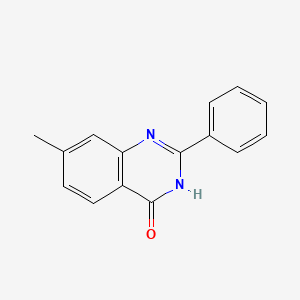
7-Methyl-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with a methyl group at the 7th position and a phenyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-Methyl-2-phenylquinazolin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential as therapeutic agents, particularly in treating cancer and infectious diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials requiring stable heterocyclic structures.
作用機序
The mechanism of action for 7-Methyl-2-phenylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. Molecular targets may include kinases, topoisomerases, or other critical proteins.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methyl group at the 7th position.
7-Chloro-2-phenylquinazolin-4(3H)-one: Has a chlorine atom instead of a methyl group at the 7th position.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
7-Methyl-2-phenylquinazolin-4(3H)-one’s unique substitution pattern may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the methyl group can influence its lipophilicity, metabolic stability, and interaction with biological targets.
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
7-methyl-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |
InChIキー |
SQHDRGBPGNFYKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


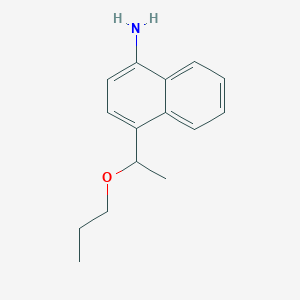


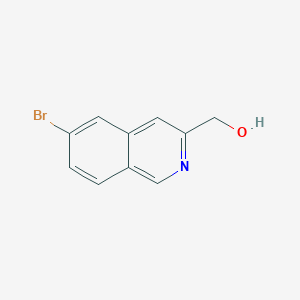

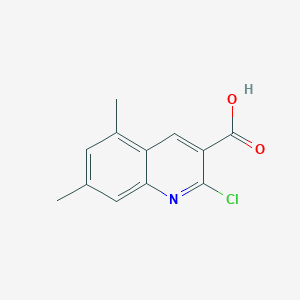


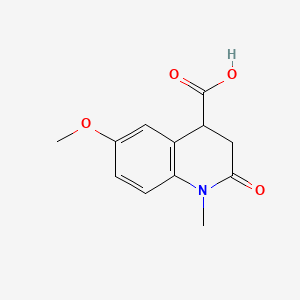


![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

